molecular formula C12H7ClFNO B1371299 2-Chloro-5-(4-fluorobenzoyl)pyridine CAS No. 80099-93-0

2-Chloro-5-(4-fluorobenzoyl)pyridine

Cat. No.: B1371299
CAS No.: 80099-93-0
M. Wt: 235.64 g/mol
InChI Key: WRSPXXSVDJXBRT-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorobenzoyl)pyridine is an organic compound with the molecular formula C12H7ClFNO. It is a light yellow solid and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorobenzoyl)pyridine typically involves the reaction of 2-chloropyridine with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(4-fluorobenzoyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-5-(4-fluorobenzoyl)pyridine can be compared with other similar compounds, such as:

  • 2-Chloro-5-(4-chlorobenzoyl)pyridine
  • 2-Chloro-5-(4-methylbenzoyl)pyridine
  • 2-Chloro-5-(4-nitrobenzoyl)pyridine

These compounds share a similar core structure but differ in the substituents on the benzoyl moiety. The presence of different substituents can affect the compound’s reactivity, stability, and applications .

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO/c13-11-6-3-9(7-15-11)12(16)8-1-4-10(14)5-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPXXSVDJXBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The fluorobenzene (150 ml, 1.60 mmol) and 6-chloronicotinoyl chloride (17.7 g, 100 mmol) were converted to product in a manner substantially analogous to Preparation 1 to yield 15.2 g. (66.1%). EA, MS(FD), NMR.
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150 mL
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17.7 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Aluminium chloride (2 g) was suspended in 3 ml of fluorobenzene. A solution of 6-chloronicotinoyl chloride (1 g, 5.7 mmol) in 2 ml of fluorobenzene was added to the stirred reaction mixture by syringe and stirred at 80° C. overnight in a closed vial. The reaction mixture was deluted with EtOAc and basified with aqueous sodium hydroxide (pH>8.5). The precipitate formed was removed by filtration. The organic solution was washed with water, dried over magnesium sulfate and concentrated by rotary evaporation. Desired product was purified by column chromatography on silica (EtOAc/hexane) to give 1.22 g (90%).
Quantity
2 g
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reactant
Reaction Step One
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1 g
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reactant
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2 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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3 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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